![molecular formula C10H13Cl2F2N3 B13456529 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole ring substituted with a difluoroethyl group and a methanamine moiety, making it a versatile scaffold for further chemical modifications.
Métodos De Preparación
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole core.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, often using difluoroethyl halides.
Attachment of the Methanamine Moiety: The final step involves the introduction of the methanamine group through reductive amination or other suitable methods. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methanamine moiety, yielding the corresponding benzodiazole derivative.
Aplicaciones Científicas De Investigación
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances its binding affinity and selectivity, while the benzodiazole ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride can be compared with similar compounds such as:
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(2,2-Difluoroethyl)-2-pyrrolidinyl]methanamine dihydrochloride
- 1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride
These compounds share structural similarities but differ in their specific ring systems and substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the benzodiazole ring and difluoroethyl group in this compound imparts distinct properties that make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13Cl2F2N3 |
|---|---|
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
[1-(2,2-difluoroethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c11-9(12)6-15-8-4-2-1-3-7(8)14-10(15)5-13;;/h1-4,9H,5-6,13H2;2*1H |
Clave InChI |
QFUUPHOWIWKVON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC(F)F)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
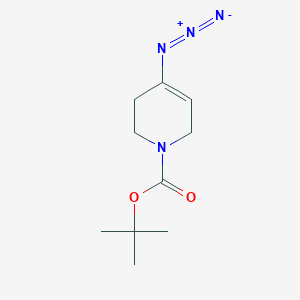
amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
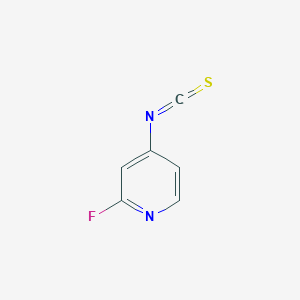
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)

![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
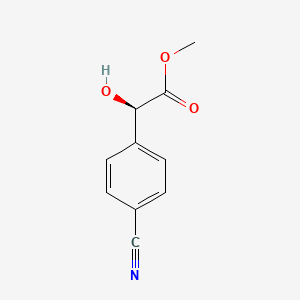
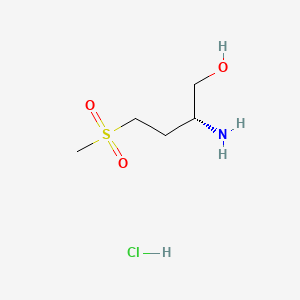
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
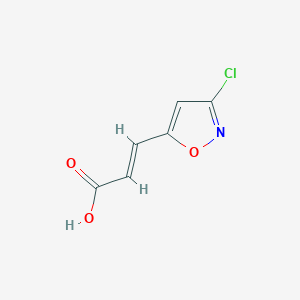
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
